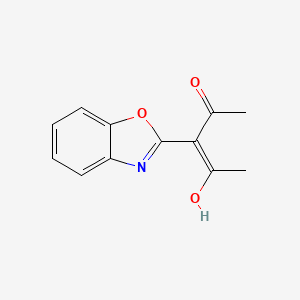

2-(1-Acetyl-2-oxopropylidene)benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

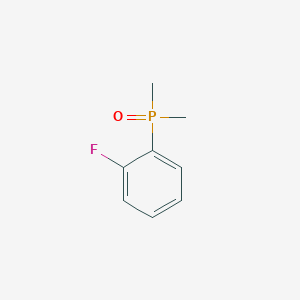

“2-(1-Acetyl-2-oxopropylidene)benzoxazole” is a chemical compound with the molecular formula C12H11NO3. It belongs to the class of organic compounds known as benzoxazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

Benzoxazoles, including “this compound”, can be synthesized using 2-aminophenol as a precursor . The synthesis involves the reaction of 2-aminophenol with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole has been used in a variety of chemical reactions. For instance, it has been used in the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere . It has also been used in the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes .科学的研究の応用

Analgesic and Anti-Inflammatory Properties

2-Oxo-3H-benzoxazole derivatives, including variants similar to 2-(1-Acetyl-2-oxopropylidene)benzoxazole, have shown promising analgesic and anti-inflammatory activities. Studies have revealed that these compounds exert their effects by inhibiting the synthesis of prostaglandin E2, a key mediator in pain and inflammation processes. Some specific derivatives have been found to possess potent analgesic and anti-inflammatory activities (Gülcan et al., 2003).

Antimicrobial Activities

Benzoxazole derivatives have demonstrated significant antimicrobial properties. For instance, novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives have shown a high level of activity against various microbial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli (Kaplancıklı et al., 2004).

Anticancer Potential

2-Substituted benzoxazole derivatives exhibit significant anticancer and antitumor activities. These compounds have been increasingly studied for their potential in pharmaceutical research, particularly due to their inhibitory activities against cancerous cells (Nayak & Niranjan, 2017). Additionally, some specific benzoxazole derivatives have shown potent anticancer activities against MCF-7 and HePG2 cancer cell lines, with benzoxazole derivatives being more effective than imidazolinone derivatives (Elhady & Abubshait, 2017).

Optical Detection and Fluorescence Chemosensing

Benzoxazole-based macrocyclic chemosensors have been developed for the optical detection of metal ions such as Zn2+ and Cd2+. These chemosensors operate through a PET-mediated mechanism and are capable of selective detection in aqueous mediums (Paderni et al., 2022).

将来の方向性

Benzoxazole and its derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it can be expected that future research will continue to explore new synthetic strategies and applications for benzoxazole derivatives.

特性

IUPAC Name |

(E)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKUQWZVOMPHEO-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C1=NC2=CC=CC=C2O1)\C(=O)C)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)

![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)